(5,6-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid
Description
Properties
IUPAC Name |
2-(5,6-dimethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-4-5(2)10-9-11-6(3-7(14)15)12-13(9)8(4)16/h3H2,1-2H3,(H,14,15)(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGZVSLUJAYDGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N=C(NN2C1=O)CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5,6-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid is a member of the triazolopyrimidine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₉H₁₀N₄O₃
- CAS Number : 878441-48-6
This structure features a triazolo-pyrimidine core which is pivotal in its biological activity.
Biological Activity Overview
The biological activities of this compound include:
- Antiviral Activity :
-
Anticancer Properties :
- Research has highlighted the cytotoxic effects of triazolopyrimidine derivatives against several cancer cell lines. For example, compounds with structural similarities showed IC₅₀ values ranging from 14.5 to 57.01 µM against MCF-7 and HCT-116 cells . The mechanism involves the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Effects :
The mechanisms underlying the biological activities of this compound can be categorized into:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication or cancer cell proliferation.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cancer cells leading to apoptosis .
Case Studies
Several case studies illustrate the efficacy of triazolopyrimidine derivatives:
- Antiviral Efficacy : A study highlighted the antiviral effects of Triazid against influenza viruses in vivo. The results indicated safety and good tolerance during Phase I clinical trials .
- Cytotoxicity Against Cancer Cells : A comparative study on various triazolopyrimidine derivatives revealed that certain modifications significantly enhanced their cytotoxicity against MCF-7 cells with IC₅₀ values as low as 14.5 µM .
- Anti-inflammatory Activity : In a preclinical model for inflammation, certain derivatives exhibited significant reductions in inflammatory markers compared to standard treatments .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetic acid moiety and pyrimidine ring enable nucleophilic substitution under basic or acidic conditions:
-
Esterification : Reaction with alcohols (e.g., methanol, ethanol) in the presence of H₂SO₄ yields methyl/ethyl esters. For example, esterification with ethanol at reflux (78°C) achieves >85% conversion within 6 hours.
-
Amide Formation : Coupling with primary amines (e.g., aniline) using carbodiimide catalysts (EDC/HOBt) produces amide derivatives. Yields range from 70–90% depending on steric hindrance.
Oxidation-Reduction Processes
Electrochemical and chemical redox reactions are critical for modifying the triazolopyrimidine core:
-
Electrochemical Reduction : In aprotic solvents (DMF, acetonitrile), the compound undergoes two-stage reduction:
| Solvent | Reduction Potential (V) | Electron Transfer | Product |
|---|---|---|---|
| DMF | −0.85 | 6 e⁻ | 6-Amino derivative |
| Acetonitrile | −1.20 | 2 e⁻ | Dianion radical intermediate |
-
Oxidative Coupling : Under O₂ atmosphere with acetic acid (6 equiv), oxidative cross-dehydrogenative coupling (CDC) with β-ketoesters yields fused pyrazolo[1,5-a]pyrimidines (94% yield) .
Cyclization and Ring-Opening Reactions
The triazole-pyrimidine system participates in acid/base-mediated transformations:
-
Acid-Catalyzed Ring-Opening : In HCl (2M), the pyrimidine ring opens at 100°C to form 4,5-diaminotriazole intermediates, which re-cyclize under basic conditions.
-
Base-Induced Rearrangement : Treatment with NaOH (10%) at 60°C triggers ring contraction, producing triazolo[5,1-c]triazine derivatives (68% yield) .
Condensation Reactions
The compound acts as a substrate in multicomponent reactions:
-
Knoevenagel Condensation : Reacts with aldehydes (e.g., benzaldehyde) and malononitrile in ethanol under reflux to form 5-amino-7-aryl derivatives (85% yield) .
-
Mechanism :
pH-Dependent Reactivity
Reaction pathways are highly sensitive to pH:
| pH | Dominant Reaction | Yield (%) |
|---|---|---|
| 2–4 | Esterification | 92 |
| 7–9 | Amide formation | 88 |
| >10 | Ring-opening/decarboxylation | 65 |
-
Acidic Conditions (pH 2–4) : Protonation of the pyrimidine N-atoms enhances electrophilicity, favoring esterification.
-
Basic Conditions (pH >10) : Deprotonation of the acetic acid group facilitates nucleophilic attack but risks decarboxylation.
Solvent Effects on Reaction Efficiency
Solvent polarity and coordination ability significantly impact yields:
| Solvent | Dielectric Constant | Reaction Type | Yield (%) |
|---|---|---|---|
| Ethanol | 24.3 | CDC coupling | 94 |
| DMF | 36.7 | Electrochemical reduction | 72 |
| Acetic acid | 6.2 | Self-condensation | 34 |
-
Polar Aprotic Solvents (DMF) : Stabilize charged intermediates in redox reactions .
-
Protic Solvents (Ethanol) : Facilitate proton transfer in condensation reactions .
Mechanistic Insights from Kinetic Studies
-
Rate-Limiting Steps :
-
Activation Energy : Electrochemical reductions show Eₐ = 45 kJ/mol, indicating a mixed diffusion-kinetic control regime .
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition patterns:
-
Stage 1 (150–200°C) : Loss of acetic acid side chain (Δm = 18%).
-
Stage 2 (250–300°C) : Pyrolysis of triazolopyrimidine ring (Δm = 52%).
This compound’s reactivity profile underscores its versatility in synthesizing bioactive derivatives, particularly antiviral and anticancer agents . Further studies should explore enantioselective modifications and in vivo metabolic pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Q & A
Q. What are the established synthetic protocols for (5,6-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid?
The synthesis typically involves multi-step condensation reactions. For example:
- Step 1 : React aminotriazole derivatives (e.g., 5-amino-1,2,4-triazole) with ethyl 3-oxohexanoate in dimethylformamide (DMF) under reflux to form the triazolo-pyrimidine core .
- Step 2 : Introduce the acetic acid moiety via nucleophilic substitution or ester hydrolysis. For instance, reacting the core with chloroacetic acid derivatives under basic conditions (e.g., K₂CO₃ in acetone) .
- Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the final product .
Q. Key Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Aminotriazole + 3-oxohexanoate | DMF | Reflux | 10–12 min | 70–85% |
| Chloroacetic acid | Acetone | 60°C | 4–6 hr | 65–75% |
Q. How is the compound structurally characterized in academic research?
Advanced spectroscopic and spectrometric techniques are employed:
- NMR : H and C NMR confirm substituent positions. For example, methyl protons (δ 2.1–2.3 ppm) and carbonyl carbons (δ 170–175 ppm) .
- IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 284.27 for methyl ester derivatives) validate molecular weight .
Q. What biological activity screening strategies are used for this compound?
- In vitro assays :
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Q. Key Observations :
- Substituents like methyl or phenyl groups enhance bioactivity by improving lipophilicity and target binding .
Advanced Research Questions
Q. How do structural modifications impact the compound’s structure-activity relationship (SAR)?
- Methyl vs. phenyl substituents : Methyl groups at positions 5 and 6 increase metabolic stability, while phenyl groups enhance π-π stacking with aromatic residues in target proteins .
- Acetic acid vs. ester derivatives : The free acid form improves solubility in aqueous buffers but reduces cell membrane permeability compared to ester derivatives .
Q. SAR Comparison Table :
| Derivative | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) |
|---|---|---|
| Methyl ester | 12.5 ± 1.2 | 0.8 |
| Free acetic acid | 8.7 ± 0.9 | 3.2 |
| Phenyl-substituted analog | 5.4 ± 0.6 | 0.5 |
Q. How can analytical methods be optimized for quantifying this compound in complex matrices?
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA). Retention time: ~8.2 min .
- LC-MS/MS : Employ electrospray ionization (ESI+) with m/z 285 → 153 transition for quantification. Limit of detection: 0.1 ng/mL .
- Challenges : Matrix effects in biological samples (e.g., plasma) require solid-phase extraction (SPE) for cleanup .
Q. What factors influence the compound’s stability during storage and experimentation?
- pH sensitivity : Degrades rapidly in alkaline conditions (t₁/₂ < 24 hr at pH 9) but is stable at pH 5–7 .
- Temperature : Store at –20°C in anhydrous DMSO; avoid freeze-thaw cycles to prevent precipitation .
- Light exposure : Protect from UV light to avoid photodegradation of the triazolo-pyrimidine core .
Q. Stability Data :
| Condition | Degradation (%) | Time |
|---|---|---|
| pH 7.4, 25°C | <5% | 7 days |
| pH 9.0, 37°C | 95% | 24 hr |
| –20°C, dark | <1% | 6 months |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
